molecular formula C11H17NO B2643170 3-(Benzylamino)butan-1-ol CAS No. 98014-58-5

3-(Benzylamino)butan-1-ol

Cat. No.: B2643170
CAS No.: 98014-58-5
M. Wt: 179.263
InChI Key: DYGQWKBWKAFSBR-UHFFFAOYSA-N
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Description

3-(Benzylamino)butan-1-ol is an organic compound with the molecular formula C11H17NO . It features both hydroxyl and benzylamino functional groups, making it a potential intermediate in organic synthesis and pharmaceutical research. This compound is of significant interest in the field of biocatalysis. Research on closely related structures demonstrates its relevance in the enantioselective synthesis of β-amino acid derivatives, which are important building blocks for β-peptides and various pharmacologically active molecules . For instance, lipase-catalyzed reactions can be used to produce enantiomerically enriched intermediates like (R)-(−)-N-Benzyl-3-(benzylamino)butanamide, highlighting the value of this chemical family for preparing chiral compounds . The polarity of the solvent system in such reactions can be a critical factor, influencing both the chemoselectivity and the enantioselectivity of the process . As a reagent, this compound can be used in various research applications, including method development in asymmetric synthesis, exploration of enzyme promiscuity, and as a precursor for more complex molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(benzylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(7-8-13)12-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGQWKBWKAFSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98014-58-5
Record name 3-(benzylamino)butan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzylamino)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzylamine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes steps such as purification and crystallization to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group undergoes substitution under acidic or nucleophilic conditions.

Mechanism and Conditions

  • SN1 Pathway : Protonation of the hydroxyl group forms an oxonium ion, facilitating carbocation formation. This intermediate reacts with nucleophiles (e.g., halides) in a two-step process .

  • SN2 Pathway : Direct nucleophilic displacement occurs in polar aprotic solvents (e.g., DMF), though steric hindrance from the benzylamino group may favor SN1 mechanisms .

Example Reaction

A dichloromethane-based synthesis using iodine and triethyl phosphite achieved a 63% yield of substituted derivatives. Key steps include:

  • Step 1 : Formation of a dichlorophosphonium intermediate.

  • Step 2 : E2 elimination to generate an alkene .

Reagents/ConditionsProductYieldSource
I₂, NEt₃, P(OEt)₃, CH₂Cl₂Alkene derivative63%

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, though the benzylamino group may influence selectivity.

Reagents and Outcomes

  • CrO₃/H₂SO₄ : Oxidizes the hydroxyl to a ketone, but competing oxidation of the amine may occur.

  • Swern Oxidation (oxalyl chloride/DMSO) : Provides milder conditions to avoid over-oxidation .

Catalytic Amination and Alkylation

The benzylamino group participates in nucleophilic amination and alkylation.

Elimination Reactions

Dehydration under acidic or basic conditions forms alkenes.

POCl₃-Pyridine System

  • Step 1 : POCl₃ reacts with the hydroxyl group to form a dichlorophosphate intermediate.

  • Step 2 : Pyridine deprotonates the β-hydrogen, triggering E2 elimination .

Pharmaceutical Intermediates

  • Used in the synthesis of neuroprotective agents and enzyme inhibitors .

  • Serves as a precursor for chiral ligands in asymmetric catalysis .

Comparative Reactivity

The compound’s dual functionality distinguishes it from analogs:

CompoundReactivity DifferenceSource
4-Amino-1-butanolLacks benzyl group; lower lipophilicity
4-Benzylamino-2-butanolAdditional hydroxyl enables cross-linking

Scientific Research Applications

3-(Benzylamino)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Benzylamino)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

The table below compares 3-(Benzylamino)butan-1-ol with three analogs: 3-(Butylamino)-1-phenylbutan-1-ol, 3-(Benzylamino)-1-(4-chlorophenyl)butan-1-ol, and 3-Amino-3-methylbutan-1-ol.

Compound Molecular Formula Molecular Weight Key Functional Groups Notable NMR Features
This compound (hypothetical) C₁₁H₁₇NO 179.26* Benzylamino, hydroxyl Expected δ ~7.3–7.1 (benzyl aromatic H), δ ~3.7–3.9 (hydroxyl/amino CH₂), δ ~1.1–1.7 (aliphatic CH₂/CH₃)
3-(Butylamino)-1-phenylbutan-1-ol C₁₄H₂₁NO 219.32 Butylamino, phenyl, hydroxyl 1H NMR: δ 7.33–7.13 (phenyl H), δ 4.84 (hydroxyl CH), δ 1.14 (CH₃). 13C NMR: δ 145.3 (C-OH), δ 50.9 (N-CH₂)
3-(Benzylamino)-1-(4-Cl-phenyl)butan-1-ol C₁₇H₁₈ClNO 299.79 Benzylamino, 4-Cl-phenyl, hydroxyl 1H NMR: δ 7.37–7.35 (benzyl H), δ 4.95 (hydroxyl CH), δ 0.96 (CH₃). 13C NMR: δ 142.3 (C-Cl), δ 55.2 (N-CH₂)
3-Amino-3-methylbutan-1-ol C₅H₁₃NO 103.16 Methylamino, hydroxyl No NMR data provided. Higher volatility (lower MW) vs. benzyl analogs.

Notes:

  • Electronic Effects: The electron-withdrawing 4-chlorophenyl substituent in the chlorinated analog shifts the 13C NMR signal of the adjacent carbon to δ 142.3, reflecting decreased electron density compared to non-chlorinated analogs (δ ~145.3) .
  • Solubility: The benzyl group reduces water solubility relative to 3-Amino-3-methylbutan-1-ol, which lacks aromatic substituents .

Key Research Findings

Spectral Differentiation: The 1H NMR δ 4.84–4.95 ppm region (hydroxyl-bearing CH) is critical for distinguishing positional isomers of γ-amino alcohols. For instance, 3-(Butylamino)-1-phenylbutan-1-ol shows a downfield shift (δ 4.84) compared to its benzyl-substituted analog (δ 4.95), reflecting electronic differences .

Thermal Stability: Benzyl-substituted amino alcohols exhibit higher thermal stability than aliphatic analogs due to resonance stabilization of the benzyl group, as inferred from their use in high-temperature cyclization reactions (e.g., 130–140°C with PPA) .

Biological Activity

3-(Benzylamino)butan-1-ol, also known by its CAS number 98014-58-5, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound consists of a butanol backbone with a benzylamino group attached. The arrangement of the amino and hydroxyl groups contributes to its distinct chemical reactivity and biological interactions. The compound can exist in various stereoisomeric forms, with the (S)-enantiomer being particularly noted for its biological activity.

Synthesis

The synthesis of this compound has been explored in several studies. A common method involves the catalytic hydrogenation of its Schiff base precursor. For instance, one study reported the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol with yields exceeding 90% using palladium on carbon as a catalyst under mild conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating a potential role in managing inflammatory conditions .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Activity : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
  • Neuroprotection : A model of oxidative stress in neuronal cells treated with this compound showed reduced cell death and lower levels of reactive oxygen species compared to untreated controls .
  • Inflammation : In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores, suggesting effective anti-inflammatory action .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus, E. coli
NeuroprotectiveReduces oxidative stress-induced apoptosis
Anti-inflammatoryDecreases cytokine production

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(Benzylamino)butan-1-ol in laboratory settings?

  • Methodological Answer : A standard approach involves reductive amination of 3-oxobutan-1-ol with benzylamine using sodium borohydride (NaBH₄) in methanol. Alternatively, catalytic hydrogenation of the corresponding imine intermediate (formed from benzylamine and 3-oxobutan-1-ol) under H₂/Pd-C conditions is effective. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 1.4–1.6 ppm for -CH₂CH₂-, δ 3.6–3.8 ppm for -NHCH₂-) and ¹³C NMR (δ 50–60 ppm for the benzylamino group) confirm structural integrity.
  • IR Spectroscopy : Bands near 3300 cm⁻¹ (N-H stretch) and 1050–1100 cm⁻¹ (C-O stretch of alcohol).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]⁺ expected at m/z 180.2) and fragmentation pattern validation .

Q. How can researchers assess the purity of this compound experimentally?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm. Compare retention times to a certified reference standard.
  • Melting Point Analysis : For crystalline derivatives (e.g., hydrochloride salts), compare observed mp to literature values (e.g., ~119–123°C for structurally similar bicyclic analogues) .

Advanced Research Questions

Q. What experimental strategies optimize enantioselective synthesis of chiral this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (S)-BINAP-Ru complexes for asymmetric hydrogenation of ketone precursors.
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution of racemic mixtures.
  • Chiral Chromatography : Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in nucleophilic reactions.
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics.
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : Store aliquots in amber vials under inert gas (N₂) to prevent photo-oxidation.
  • pH Stability : Assess compound integrity in buffered solutions (pH 3–10) using LC-MS to detect hydrolysis products .

Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to validate IC₅₀ consistency.
  • Off-Target Profiling : Use kinase screening panels (e.g., Eurofins) to identify non-specific interactions.
  • Metabolite Identification : Incubate compounds with liver microsomes and analyze via UPLC-QTOF to rule out metabolite interference .

Methodological Notes

  • Synthetic Optimization : For scaled-up reactions, replace NaBH₄ with safer alternatives like NaBH(OAc)₃ to minimize side products .
  • Safety Protocols : Follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) and use fume hoods during amine handling .
  • Data Reproducibility : Report solvent purity (≥99.9%), reaction temperature (±0.5°C), and stirring rates (RPM) in detailed protocols .

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